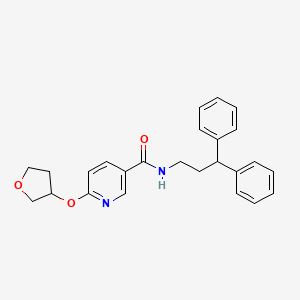

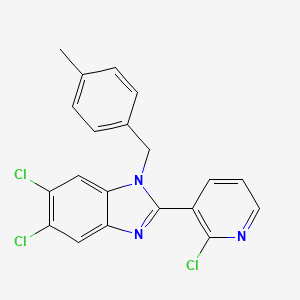

N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a derivative of nicotinamide, which is the amide form of vitamin B3 (niacin). Nicotinamide plays a crucial role in cellular energy metabolism and has been shown to influence oxidative stress and modulate pathways related to cellular survival and death. It is involved in various cellular pathways, including those governed by forkhead transcription factors, sirtuins, protein kinase B (Akt), Bad, caspases, and poly (ADP-ribose) polymerase. These pathways are significant in determining cellular longevity, survival, and the progression of diseases such as cancer .

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex and involves multiple steps. For example, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel herbicides. These compounds, including a similar structure to the one , showed promising herbicidal activity, indicating the potential for agricultural applications . Another synthesis approach involved the condensation of nicotinoyl hydrazide with various residues to obtain spin-labeled analogs of nicotinamide, which could be used for further biochemical studies .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be characterized by single-crystal diffraction and thermal studies. For instance, multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids have been synthesized, revealing complex supramolecular synthons and hydrates that stabilize the crystal structures . These findings are crucial for understanding the molecular interactions and stability of nicotinamide derivatives, including N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.

Chemical Reactions Analysis

Nicotinamide and its derivatives can undergo various chemical reactions. For example, a fluorescent analog of nicotinamide adenine dinucleotide (NAD) was synthesized by reacting chloroacetaldehyde with the coenzyme, which resulted in a compound with distinct fluorescence properties that could be used in biochemical assays . This demonstrates the reactivity of nicotinamide derivatives and their potential for creating novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the synthesis of dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide resulted in compounds with significant antimicrobial and antifungal activities. These activities were confirmed by spectral data and evaluated using agar well diffusion, showing that the derivatives have good potential as antimicrobial agents . The molecular docking studies further supported the biological activity of these compounds, indicating their interactions with specific enzymes.

properties

IUPAC Name |

N-(3,3-diphenylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c28-25(21-11-12-24(27-17-21)30-22-14-16-29-18-22)26-15-13-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,22-23H,13-16,18H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHZIKZHNGFGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)

![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)

![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)